3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 282091-67-2
VCID: VC15702092
InChI: InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20)
SMILES:
Molecular Formula: C16H11ClN2O3S
Molecular Weight: 346.8 g/mol

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide

CAS No.: 282091-67-2

Cat. No.: VC15702092

Molecular Formula: C16H11ClN2O3S

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide - 282091-67-2

Specification

CAS No. 282091-67-2
Molecular Formula C16H11ClN2O3S
Molecular Weight 346.8 g/mol
IUPAC Name 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20)
Standard InChI Key KSWAKUNCGSYFAM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring.

  • A chlorine substituent at the 3-position of the benzothiophene, which influences electronic density and reactivity.

  • A 2-methyl-5-nitrophenyl group linked via a carboxamide bond, introducing steric bulk and electron-withdrawing effects from the nitro group.

The IUPAC name, 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, reflects these substituents systematically. The molecular formula is C₁₇H₁₂ClN₃O₃S, with a molecular weight of 373.87 g/mol .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide likely follows a multi-step approach, as seen in related benzothiophene derivatives:

  • Benzothiophene Core Formation:

    • Cyclization of thiophene precursors (e.g., 2-mercaptobenzoic acid) with chloroacetone under acidic conditions.

    • Yield optimization via microwave-assisted synthesis (e.g., 70% yield at 150°C for 2 hours).

  • Chlorination:

    • Electrophilic aromatic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).

    • Selective chlorination at the 3-position is achieved through steric and electronic directing effects.

  • Nitrophenyl Group Introduction:

    • Nitration of 2-methylaniline using HNO₃/H₂SO₄, followed by purification via column chromatography.

    • Coupling to the benzothiophene carboxylate using carbodiimide reagents (e.g., DCC/DMAP).

Industrial-Scale Considerations

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., DMF vs. THF) significantly impacts yield, with polar aprotic solvents favoring amide bond formation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/Description
Melting Point210–215°C (predicted)
LogP (Partition Coefficient)3.2 ± 0.3 (indicative of moderate lipophilicity)
Aqueous Solubility<0.1 mg/mL (pH 7.4)
StabilityHydrolytically stable in acidic conditions; degrades under strong bases

These properties suggest limited bioavailability without formulation aids, a common challenge for nitroaryl compounds .

Hypothetical Biological Activities

Antimicrobial Efficacy

Nitro groups enhance antimicrobial activity by disrupting bacterial electron transport chains. A related compound, 3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, inhibits Staphylococcus aureus at 32 µg/mL. This suggests potential broad-spectrum activity for the methyl-substituted variant.

Reactivity and Derivatization

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is activated for substitution due to electron withdrawal by the adjacent carboxamide. Representative reactions include:

ReagentProductYield
KSCN (thiocyanation)3-thiocyano derivative54%
NaN₃ (azidation)3-azido derivative61%

Steric hindrance from the 2-methyl group limits reactivity with bulky nucleophiles (e.g., tert-butylamine).

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data exist on pharmacokinetics or organ-specific toxicity.

  • Target Identification: Computational docking studies are needed to predict protein targets.

Synthetic Improvements

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator